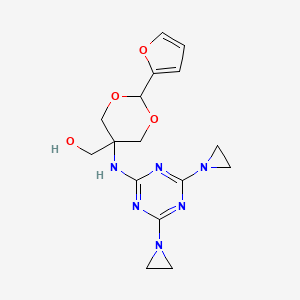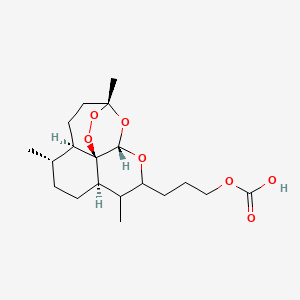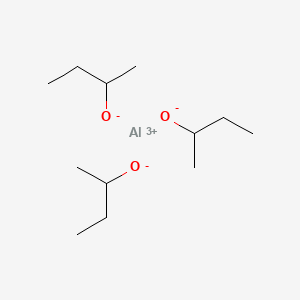
仲丁醇铝
概述
描述
Aluminum sec-butoxide, also known as aluminum sec-butoxide, is an organometallic compound that is widely used in organic synthesis and industrial applications. It is a derivative of 2-butanol, where the hydroxyl group is replaced by an aluminum atom bonded to three 2-butoxy groups. This compound is known for its reactivity and versatility in various chemical processes.
科学研究应用
Aluminum sec-butoxide has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon bonds and polymerization reactions.
Biology: Employed in the preparation of bioactive compounds and as a reagent in biochemical assays.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active ingredients.
Industry: Applied in the production of coatings, adhesives, and other materials where its reactivity and stability are advantageous.
作用机制
Target of Action
Aluminum sec-butoxide, also known as 2-Butanol, aluminum salt, is primarily used as an active catalyst and reducer of aldehydes and ketones . It is also used as a gelling agent for paint and ink, and as a water repellent substance for wood .
Mode of Action
Aluminum sec-butoxide interacts with its targets (aldehydes and ketones) by acting as a reducing agent . This means it donates electrons to these compounds, thereby reducing them. This interaction results in the transformation of aldehydes and ketones into different chemical compounds.
Biochemical Pathways
It is known that the compound plays a role in the reduction of aldehydes and ketones, which are key components in many biochemical pathways .
Pharmacokinetics
It is known that the compound is easily soluble in ethanol, isopropanol, and toluene . It is also known to be flammable and hygroscopic, meaning it absorbs moisture from the air .
Result of Action
The primary result of Aluminum sec-butoxide’s action is the reduction of aldehydes and ketones . This can lead to the formation of various other compounds, depending on the specific aldehydes and ketones involved. In addition, when used as a gelling agent, it can help to form a solid or semi-solid state from a liquid .
Action Environment
The action of Aluminum sec-butoxide can be influenced by environmental factors. For instance, it decomposes into aluminum hydroxide and sec-butanol when it comes into contact with water . It is also flammable and should be kept away from open flames and hot surfaces . Furthermore, it should be stored in a dry and well-ventilated place to prevent it from absorbing moisture from the air .
生化分析
Biochemical Properties
2-Butanol, aluminum salt plays a significant role in biochemical reactions, particularly as a Lewis acid catalyst . It interacts with various enzymes, proteins, and other biomolecules. For instance, it can interact with hydroxyl groups in biomolecules, facilitating reactions such as esterification and transesterification. The nature of these interactions often involves the formation of coordination complexes with the aluminum center, which can stabilize transition states and lower activation energies in biochemical reactions .
Cellular Effects
The effects of 2-Butanol, aluminum salt on cellular processes are multifaceted. It can influence cell function by interacting with cellular membranes and proteins. For example, it has been observed to cause irritation and toxicity in cells upon ingestion or skin absorption . Additionally, it can affect cell signaling pathways and gene expression by altering the phosphorylation states of proteins and other signaling molecules. This compound can also impact cellular metabolism by inhibiting or activating specific enzymes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, 2-Butanol, aluminum salt exerts its effects through several mechanisms. It can bind to biomolecules, forming coordination complexes that alter their structure and function. For example, it can inhibit enzymes by binding to their active sites or by inducing conformational changes that reduce their activity . Additionally, it can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Butanol, aluminum salt can change over time. This compound is known to decompose in contact with water, which can affect its stability and efficacy in biochemical experiments . Long-term exposure to this compound can lead to chronic effects such as respiratory irritation and drowsiness . In vitro and in vivo studies have shown that prolonged exposure can result in significant changes in cellular function, including alterations in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of 2-Butanol, aluminum salt vary with different dosages in animal models. At low doses, it may cause mild irritation and toxicity, while at high doses, it can lead to severe toxic effects such as respiratory distress and central nervous system depression . Studies have shown that there are threshold effects, where the severity of the toxic effects increases significantly beyond a certain dosage . Additionally, high doses of this compound can result in adverse effects such as anemia and neurotoxicity .
Metabolic Pathways
2-Butanol, aluminum salt is involved in various metabolic pathways. It can interact with enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase, affecting the metabolism of alcohols and aldehydes . This compound can also influence metabolic flux by altering the activity of key enzymes in metabolic pathways, leading to changes in metabolite levels . Additionally, it can interact with cofactors such as NAD+ and NADH, affecting redox reactions in cells .
Transport and Distribution
The transport and distribution of 2-Butanol, aluminum salt within cells and tissues involve various transporters and binding proteins. This compound can be transported across cellular membranes through passive diffusion or facilitated transport mechanisms . Once inside the cell, it can bind to proteins and other biomolecules, affecting its localization and accumulation . The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of 2-Butanol, aluminum salt can affect its activity and function. This compound can be localized to specific cellular compartments such as the cytoplasm, nucleus, and mitochondria . The localization is often directed by targeting signals or post-translational modifications that guide the compound to specific organelles . The activity of 2-Butanol, aluminum salt can be modulated by its subcellular localization, as it can interact with different biomolecules in various compartments .
准备方法
Synthetic Routes and Reaction Conditions
Aluminum sec-butoxide can be synthesized through the reaction of aluminum metal with 2-butanol in the presence of a catalyst such as anhydrous aluminum chloride. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the aluminum salt. The general reaction is as follows: [ \text{Al} + 3 \text{C}_4\text{H}_9\text{OH} \rightarrow \text{Al}(\text{OC}_4\text{H}_9)_3 + 3 \text{H}_2 ]
Industrial Production Methods
In industrial settings, the production of 2-butanol, aluminum salt often involves the use of large-scale reactors where aluminum metal is reacted with 2-butanol under controlled temperature and pressure conditions. The process may also include purification steps to remove any unreacted starting materials and by-products, ensuring a high-purity final product.
化学反应分析
Types of Reactions
Aluminum sec-butoxide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form aluminum oxide and butanone.
Reduction: It can be reduced to regenerate 2-butanol and aluminum metal.
Substitution: It can participate in substitution reactions where the butoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen or air, often at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used to replace the butoxy groups, depending on the desired product.
Major Products Formed
Oxidation: Aluminum oxide and butanone.
Reduction: 2-Butanol and aluminum metal.
Substitution: Products depend on the nucleophile used, but can include various alkoxides or other organometallic compounds.
相似化合物的比较
Aluminum sec-butoxide can be compared with other aluminum alkoxides, such as:
Aluminum isopropoxide: Similar in structure but derived from isopropanol. It is also used as a catalyst and in organic synthesis.
Aluminum ethoxide: Derived from ethanol, it has similar applications but different reactivity due to the shorter alkyl chain.
Aluminum tert-butoxide: Derived from tert-butanol, it is more sterically hindered and has different reactivity patterns.
The uniqueness of 2-butanol, aluminum salt lies in its balance of reactivity and stability, making it suitable for a wide range of applications in both research and industry.
属性
CAS 编号 |
2269-22-9 |
|---|---|
分子式 |
C4H10AlO |
分子量 |
101.10 g/mol |
IUPAC 名称 |
aluminum;butan-2-olate |
InChI |
InChI=1S/C4H10O.Al/c1-3-4(2)5;/h4-5H,3H2,1-2H3; |
InChI 键 |
UTMJYTVLBRHOTO-UHFFFAOYSA-N |
SMILES |
CCC(C)[O-].CCC(C)[O-].CCC(C)[O-].[Al+3] |
规范 SMILES |
CCC(C)O.[Al] |
Key on ui other cas no. |
2269-22-9 |
物理描述 |
Light yellow liquid; [Aldrich MSDS] Odor like alcohol; Hydrolyzed by water; [Alfa Aesar MSDS] |
Pictograms |
Flammable; Acute Toxic; Irritant |
相关CAS编号 |
78-92-2 (Parent) |
同义词 |
2-butanol 2-butanol, (+)-isomer 2-butanol, (+-)-isomer 2-butanol, (-)-isomer 2-butanol, aluminum salt 2-butanol, lithium salt, (+-)-isomer 2-butanol, lithium salt, (R)-isomer 2-butanol, lithium salt, (S)-isomer sec-butyl alcohol |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
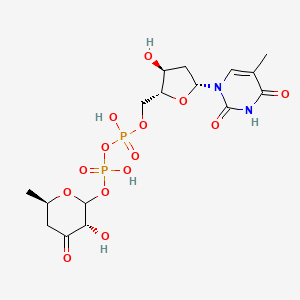
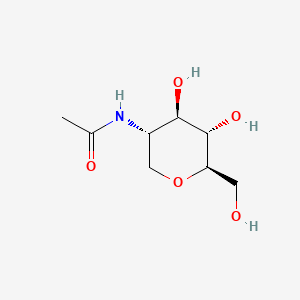

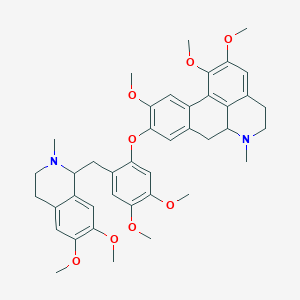
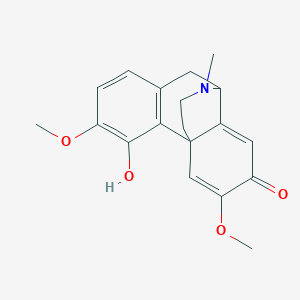

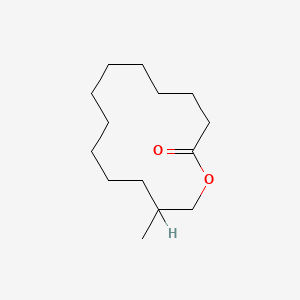
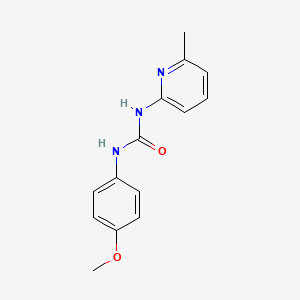

![Benzo[a]pyrene-9,10-oxide](/img/structure/B1215912.png)

